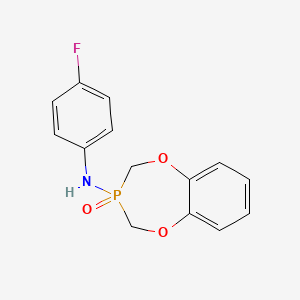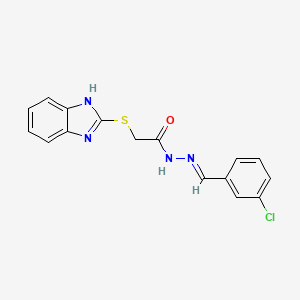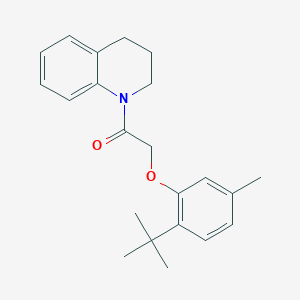
2-(2-tert-butyl-5-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-tert-butyl-5-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone” is an organic compound that belongs to the class of phenoxyquinolines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The structure of this compound includes a quinoline ring, which is a heterocyclic aromatic organic compound, and a phenoxy group, which is an aromatic ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(2-tert-butyl-5-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone” typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be synthesized by reacting 2-tert-butyl-5-methylphenol with an appropriate halogenated compound under basic conditions.
Quinoline Ring Formation: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reaction: The final step involves coupling the phenoxy group with the quinoline derivative using a suitable coupling agent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can occur at the quinoline ring, converting it to a dihydroquinoline derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the ether linkage can be broken and replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Hydroxylated or ketone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Receptor Binding: It can bind to specific receptors in biological systems, influencing cellular processes.
Medicine
Therapeutic Agents: Due to its structural features, the compound may have potential as an anti-inflammatory, anti-cancer, or anti-microbial agent.
Drug Delivery: It can be used in the design of drug delivery systems to improve the bioavailability of therapeutic agents.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may be used in the formulation of agrochemicals, such as herbicides or pesticides.
Mechanism of Action
The mechanism of action of “2-(2-tert-butyl-5-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone” would depend on its specific application. Generally, it may involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors in biological systems.
Pathways Involved: Modulating signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-tert-butylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
- 2-(2-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
- 2-(2-tert-butyl-5-methylphenoxy)-1-(quinolin-1-yl)ethanone
Uniqueness
- Structural Features : The presence of both tert-butyl and methyl groups on the phenoxy ring provides unique steric and electronic properties.
- Reactivity : The specific arrangement of functional groups influences the compound’s reactivity and interaction with other molecules.
- Applications : Its unique structure may offer advantages in specific applications, such as increased potency or selectivity in biological systems.
Properties
IUPAC Name |
2-(2-tert-butyl-5-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-16-11-12-18(22(2,3)4)20(14-16)25-15-21(24)23-13-7-9-17-8-5-6-10-19(17)23/h5-6,8,10-12,14H,7,9,13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPRVTRAVLNMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5536535.png)
![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5536546.png)
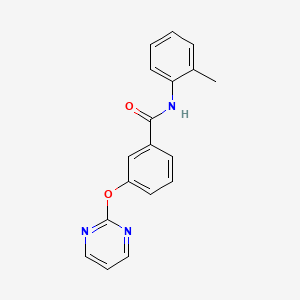
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5536556.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5536563.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)
![4-[5-(Naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5536577.png)
![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5536595.png)
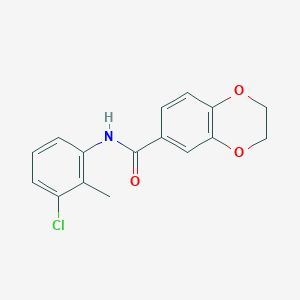
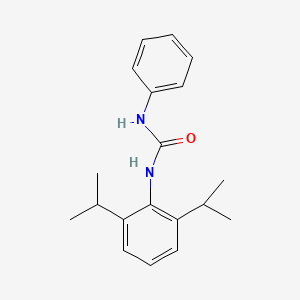
![5-butyl-4-ethyl-2-[2-(4-isopropyl-1-piperazinyl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536613.png)
![(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5536617.png)
